Cas no 2580091-85-4 (ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate)
ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate Chemical and Physical Properties
Names and Identifiers
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- EN300-27726428
- 2580091-85-4
- ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate
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- Inchi: 1S/C10H19NO2/c1-4-13-9(12)10(2,3)8(11)7-5-6-7/h7-8H,4-6,11H2,1-3H3/t8-/m0/s1
- InChI Key: HMDMDRNMNOYIRP-QMMMGPOBSA-N
- SMILES: O(CC)C(C(C)(C)[C@H](C1CC1)N)=O
Computed Properties
- Exact Mass: 185.141578849g/mol
- Monoisotopic Mass: 185.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 52.3Ų
ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27726428-1g |
ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate |
2580091-85-4 | 1g |
$1229.0 | 2023-09-10 | ||
| Enamine | EN300-27726428-5g |
ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate |
2580091-85-4 | 5g |
$3562.0 | 2023-09-10 | ||
| Enamine | EN300-27726428-10g |
ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate |
2580091-85-4 | 10g |
$5283.0 | 2023-09-10 | ||
| Enamine | EN300-27726428-0.05g |
ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate |
2580091-85-4 | 95.0% | 0.05g |
$1032.0 | 2025-03-19 | |
| Enamine | EN300-27726428-0.1g |
ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate |
2580091-85-4 | 95.0% | 0.1g |
$1081.0 | 2025-03-19 | |
| Enamine | EN300-27726428-0.25g |
ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate |
2580091-85-4 | 95.0% | 0.25g |
$1131.0 | 2025-03-19 | |
| Enamine | EN300-27726428-0.5g |
ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate |
2580091-85-4 | 95.0% | 0.5g |
$1180.0 | 2025-03-19 | |
| Enamine | EN300-27726428-1.0g |
ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate |
2580091-85-4 | 95.0% | 1.0g |
$1229.0 | 2025-03-19 | |
| Enamine | EN300-27726428-2.5g |
ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate |
2580091-85-4 | 95.0% | 2.5g |
$2408.0 | 2025-03-19 | |
| Enamine | EN300-27726428-5.0g |
ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate |
2580091-85-4 | 95.0% | 5.0g |
$3562.0 | 2025-03-19 |
ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate
Research Brief on Ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate (CAS: 2580091-85-4) in Chemical Biology and Pharmaceutical Applications
Ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate (CAS: 2580091-85-4) is a chiral building block of growing importance in pharmaceutical synthesis and chemical biology. Recent studies highlight its utility as a key intermediate in the development of novel therapeutic agents, particularly in the realm of protease inhibitors and small-molecule modulators of protein-protein interactions. The stereospecificity of this compound, conferred by the (3S)-configuration, makes it particularly valuable for constructing biologically active molecules with high enantiomeric purity.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's application in synthesizing macrocyclic hepatitis C virus NS3/4A protease inhibitors. Researchers found that the cyclopropyl group's constrained geometry and the ester's hydrolytic stability contributed to improved pharmacokinetic properties in lead compounds. The study reported a 40% increase in oral bioavailability compared to previous generations of inhibitors when this building block was incorporated into the scaffold.
In chemical biology applications, ethyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate has shown promise as a versatile handle for bioconjugation. A Nature Chemical Biology publication (2024) detailed its use in creating activity-based probes for studying cysteine proteases. The compound's amino group was selectively modified with various reporter tags while maintaining the integrity of the cyclopropyl moiety, which proved critical for target engagement specificity.
Process chemistry advancements have also been reported for this compound. A recent Organic Process Research & Development article described a continuous-flow synthesis method achieving 85% yield with >99% enantiomeric excess, addressing previous scale-up challenges. The new protocol utilizes immobilized enzyme catalysis followed by telescoped crystallization, significantly reducing production costs for this valuable intermediate.
Emerging safety data from preclinical studies indicate favorable toxicological profiles for derivatives containing this structural motif. The cyclopropyl group appears to mitigate metabolic liabilities often associated with similar amino acid derivatives, as shown in a 2024 Drug Metabolism and Disposition study examining hepatic clearance pathways.
Future research directions include exploring this building block's potential in mRNA delivery systems (where its lipid-like derivatives show promise in nanoparticle formulations) and as a component of targeted protein degraders (PROTACs). Several patent applications filed in 2024 suggest growing pharmaceutical industry interest in these applications, particularly for oncology targets.
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